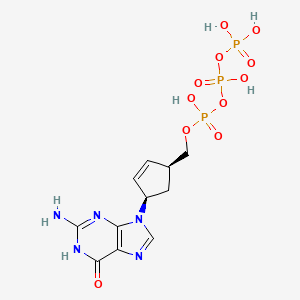

Carbovir triphosphate

描述

metabolite of abacavi

属性

CAS 编号 |

129941-14-6 |

|---|---|

分子式 |

C11H16N5O11P3 |

分子量 |

487.19 g/mol |

IUPAC 名称 |

[[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H16N5O11P3/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m1/s1 |

InChI 键 |

CQCAEOCIDCCJDQ-RQJHMYQMSA-N |

手性 SMILES |

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

规范 SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

产品来源 |

United States |

Foundational & Exploratory

The Discovery, Development, and Mechanism of Carbovir Triphosphate: A Technical Guide

Executive Summary: Carbovir (B1146969) triphosphate (CBV-TP) is the pharmacologically active metabolite of Abacavir (B1662851), a potent nucleoside reverse transcriptase inhibitor (NRTI) integral to the management of HIV-1 infection. As a prodrug, Abacavir's efficacy is entirely reliant on its intracellular conversion to CBV-TP, which acts as a chain terminator for viral DNA synthesis. This technical guide provides a comprehensive exploration of the discovery and development history of Carbovir, its intricate mechanism of action, stereoselective intracellular metabolism, and the chemical synthesis of the parent compound and its active triphosphate form. Detailed experimental protocols for key assays and a compilation of quantitative preclinical and clinical data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Development

Carbovir, a carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) analog, was first identified as a potent and selective inhibitor of HIV replication through a large-scale screening of carbocyclic nucleosides.[1][2] The initial discovery was made by Dr. Robert Vince, a professor of medicinal chemistry at the University of Minnesota.[1] Carbovir demonstrated the ability to inhibit HIV infectivity and replication in T-cells at concentrations 200 to 400-fold below those that were toxic to the host cells.[2][3]

The promising preclinical profile of Carbovir led to its further development. The (-)-enantiomer of Carbovir was identified as the biologically active form.[4][5] Subsequently, Abacavir (Ziagen®) was developed as a prodrug of Carbovir and received FDA approval in December 1998 for the treatment of HIV/AIDS.[1][6] Today, Abacavir is a key component of several combination antiretroviral therapies.[1]

Mechanism of Action

Carbovir triphosphate functions as a competitive inhibitor of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting the single-stranded viral RNA genome into double-stranded proviral DNA.[7] CBV-TP, being a guanosine (B1672433) analogue, competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand.[6][8]

Upon incorporation, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of CBV-TP prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[1][8] This premature termination of the growing viral DNA chain effectively halts the HIV replication cycle.[7]

Intracellular Metabolism and Stereoselectivity

Carbovir is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[9] This is a three-step process mediated by host cellular enzymes.[7][9]

-

Carbovir to Carbovir Monophosphate (CBV-MP): The initial and rate-limiting step is the phosphorylation of Carbovir to its monophosphate form, catalyzed by a cytosolic 5'-nucleotidase.[9][10]

-

Carbovir Monophosphate to Carbovir Diphosphate (B83284) (CBV-DP): CBV-MP is then phosphorylated to the diphosphate form by GMP kinase.[10]

-

Carbovir Diphosphate to this compound (CBV-TP): The final phosphorylation step is carried out by nucleoside diphosphate kinase, yielding the active CBV-TP.[10]

A critical aspect of Carbovir's metabolism is its stereoselectivity. The antiviral activity resides almost exclusively in the (-)-enantiomer.[4][9] This is due to the differential phosphorylation by cellular enzymes. 5'-nucleotidase preferentially phosphorylates the (-)-enantiomer, while the (+)-enantiomer is a poor substrate.[10][11] Furthermore, GMP kinase is significantly more efficient at phosphorylating (-)-CBV-MP compared to the (+)-enantiomer.[10]

Chemical Synthesis

The synthesis of Carbovir often starts from the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one.[12] A facile method involves the synthesis of a carbocyclic analog of 2',3'-didehydro-2',3'-dideoxy-2-amino-6-chloropurine, from which Carbovir can be prepared in a one-step reaction.[12] Asymmetric total synthesis has also been achieved, highlighting the importance of stereocontrol in producing the biologically active enantiomer.[13][14]

The phosphorylation of Carbovir to its triphosphate form can be achieved through chemical synthesis. A common method involves the initial monophosphorylation of Carbovir using a phosphorylating agent like phosphorus oxychloride (POCl₃) in a trialkyl phosphate (B84403) solvent.[11] Subsequent conversion of the monophosphate to the triphosphate can be accomplished using methods like the Ludwig-Eckstein synthesis, which proceeds via a cyclotriphosphite intermediate.[11]

Preclinical Data

The preclinical evaluation of Carbovir and its enantiomers has provided extensive quantitative data on its antiviral activity, cytotoxicity, and enzyme inhibition.

Table 1: In Vitro Anti-HIV Activity of Carbovir Enantiomers [5]

| Compound | Cell Line | EC₅₀ (µM) | Virus Strain | Assay Method |

| (-)-Carbovir | MT-4 | 0.04 | HIV-1 (IIIB) | MTT |

| (-)-Carbovir | JM | 0.1 | HIV-1 (IIIB) | MTT |

| (-)-Carbovir | C8166 | 0.36 | HIV-1 (IIIB) | Syncytium Inhibition |

| (+)-Carbovir | MT-4 | >100 | HIV-1 (IIIB) | MTT |

Table 2: Cytotoxicity of Carbovir Enantiomers [5]

| Compound | Cell Line | CC₅₀ (µM) | Assay Method |

| (-)-Carbovir | MT-4 | 100 | MTT |

| (-)-Carbovir | JM | 100 | MTT |

| (-)-Carbovir | C8166 | >100 | MTT |

| (+)-Carbovir | MT-4 | >100 | MTT |

Table 3: Inhibition of DNA Polymerases by (+)-Carbovir Triphosphate [8]

| DNA Polymerase | Natural Substrate | Kᵢ Value (µM) |

| HIV-1 Reverse Transcriptase | dGTP | 0.04 ± 0.01 |

| Human DNA Polymerase α | dGTP | 18 ± 2 |

| Human DNA Polymerase β | dGTP | >100 |

| Human DNA Polymerase γ | dGTP | 2.5 ± 0.5 |

Table 4: Therapeutic Index of (-)-Carbovir [5]

| Cell Line | Therapeutic Index (CC₅₀/EC₅₀) |

| MT-4 | >2500 |

| JM | >1000 |

Clinical Pharmacokinetics

Clinical studies have characterized the pharmacokinetics of Abacavir and the intracellular concentrations of its active metabolite, this compound.

Table 5: Pharmacokinetic Parameters of Abacavir and Intracellular this compound [15]

| Parameter | Abacavir (600 mg QD) | Abacavir (300 mg BID) | Intracellular CBV-TP (from 600 mg QD Abacavir) | Intracellular CBV-TP (from 300 mg BID Abacavir) |

| AUC₀₋₂₄ (ng·h/mL or fmol·h/10⁶ cells) | 11,486 | 11,486 | 5,544 | 4,200 |

| Cₘₐₓ (ng/mL or fmol/10⁶ cells) | 3,858 | 1,846 | 616 | 310 |

| Cₜₐᵤ (ng/mL or fmol/10⁶ cells) | 48 | 179 | 104 | 88 |

| t₁/₂ (h) | 1.54 | 1.54 | ~14.1 | ~14.1 |

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)

This protocol describes a non-radioactive method to quantify the inhibitory activity of a compound against HIV-1 RT.[16][17]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Streptavidin-coated 96-well microplate

-

Template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅)

-

Reaction buffer

-

dNTP mix (containing DIG-dUTP and biotin-dUTP)

-

Test compound (e.g., this compound)

-

Positive control (e.g., Nevirapine)

-

Lysis buffer

-

Wash buffer

-

Anti-digoxigenin-POD (peroxidase) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and positive control. Prepare the reaction mixture containing the template/primer and dNTPs.

-

Assay Setup:

-

Negative Control: Add reaction mix and lysis buffer (no enzyme).

-

Positive Control: Add reaction mix and diluted HIV-1 RT.

-

Test Wells: Add reaction mix, diluted HIV-1 RT, and various concentrations of the test compound.

-

-

Reverse Transcription Reaction: Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the negative control. Incubate the plate at 37°C for 1-2 hours.

-

Capture of DNA Product: Transfer the reaction mixtures to the streptavidin-coated microplate. Incubate to allow the biotin-labeled DNA to bind to the streptavidin.

-

Washing: Wash the plate multiple times with wash buffer.

-

Detection:

-

Add the Anti-DIG-POD conjugate to each well and incubate.

-

Wash the plate again to remove unbound conjugate.

-

Add the peroxidase substrate and incubate in the dark.

-

Stop the reaction with the stop solution.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cells, which serves as a measure of cell viability.[5][18]

Materials:

-

Human cell line (e.g., MT-4, CEM)

-

96-well plates

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a further 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the 50% cytotoxic concentration (CC₅₀).

Antiviral Activity Assay (Syncytium Inhibition)

This assay quantifies the ability of a compound to inhibit HIV-induced cell fusion (syncytium formation).[18]

Materials:

-

Persistently HIV-1 infected cells (e.g., H9/HTLV-IIIB)

-

Uninfected CD4+ target cells (e.g., JM or C8166)

-

96-well plates

-

Test compound

Procedure:

-

Cell Co-culture: Initiate a co-culture of infected and uninfected cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compound to the co-culture.

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Syncytia Counting: Count the number of giant cells (syncytia) in each well using an inverted microscope.

-

Data Analysis: Calculate the EC₅₀ as the drug concentration that inhibits syncytium formation by 50% compared to the virus control wells.

Conclusion

This compound stands as a testament to the success of rational drug design in the field of antiviral therapy. Its journey from initial discovery to a cornerstone of HIV treatment highlights the critical importance of understanding its mechanism of action, intracellular metabolism, and stereochemistry. The detailed data and protocols presented in this guide offer a comprehensive resource for the scientific community, fostering further research and development in the ongoing effort to combat HIV and other viral diseases.

References

- 1. The Importance of Technology Transfer | Better World [autm.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Steady-state pharmacokinetics of abacavir in plasma and intracellular this compound following administration of abacavir at 600 milligrams once daily and 300 milligrams twice daily in human immunodeficiency virus-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Chemical and physical properties of Carbovir triphosphate

An In-depth Technical Guide on the Core Chemical and Physical Properties, Mechanism of Action, and Experimental Protocols Relevant to Carbovir (B1146969) Triphosphate

This guide provides a comprehensive overview of Carbovir triphosphate (CBV-TP), the active antiviral metabolite of the prodrug Abacavir. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical and physical characteristics, its pivotal role in inhibiting HIV-1 reverse transcriptase, and the experimental methodologies for its synthesis and analysis.

Chemical and Physical Properties

This compound is a carbocyclic nucleoside triphosphate analogue of deoxyguanosine triphosphate (dGTP). Its structure is characterized by a cyclopentene (B43876) ring in place of the deoxyribose sugar moiety found in natural nucleosides. This structural modification is crucial to its mechanism of action as an antiviral agent.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate (B84403) | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₆N₅O₁₁P₃ | --INVALID-LINK-- |

| Molecular Weight | 487.19 g/mol | --INVALID-LINK-- |

| Exact Mass | 487.00591734 Da | --INVALID-LINK-- |

| CAS Number | 129941-14-6 | --INVALID-LINK-- |

| Appearance | Solid powder | --INVALID-LINK-- |

| XLogP3-AA | -4.1 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 6 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 13 | --INVALID-LINK-- |

| Rotatable Bond Count | 8 | --INVALID-LINK-- |

| Complexity | 905 | --INVALID-LINK-- |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. The intrinsic aqueous solubility of its precursor, Carbovir, is approximately 1.24 mg/mL.[1] | --INVALID-LINK-- |

Mechanism of Action and Antiviral Activity

This compound is a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[2][3] Its antiviral activity is a cornerstone of the therapeutic effect of Abacavir in the treatment of HIV-1 infection.

The mechanism of action involves a dual-pronged attack on the viral replication process:

-

Competitive Inhibition: this compound structurally mimics the natural substrate deoxyguanosine triphosphate (dGTP). This allows it to compete with dGTP for the active site of HIV-1 RT.[3][4]

-

Chain Termination: Once incorporated into the growing viral DNA chain, this compound acts as a chain terminator.[2][3] The absence of a 3'-hydroxyl group on its carbocyclic ring prevents the formation of the 5'-3' phosphodiester bond necessary for DNA chain elongation. This effectively halts the synthesis of viral DNA.[4]

Table 2: Inhibition Constants (Ki) of this compound

| Enzyme | Natural Substrate | Ki Value (μM) | Comments | Source(s) |

| HIV-1 Reverse Transcriptase | dGTP | Not explicitly stated, but described as a potent inhibitor. | Highly selective for the viral enzyme. | [2][5] |

| Human DNA Polymerase α | dGTP | Not a potent inhibitor. | Demonstrates low affinity for the human enzyme, contributing to its favorable safety profile. | [2][5] |

| Human DNA Polymerase β | dGTP | Not a potent inhibitor. | Low affinity for this human enzyme. | [2][5] |

| Human DNA Polymerase γ | dGTP | Not a potent inhibitor. | Low affinity for this human enzyme. | [2][5] |

The high selectivity of this compound for HIV-1 RT over human cellular DNA polymerases is a key factor in its therapeutic index.[2][5]

Metabolic Pathway

This compound is not administered directly but is formed intracellularly from its prodrug, Abacavir. This metabolic activation is a multi-step enzymatic process.

Experimental Protocols

Chemical Synthesis of this compound

The chemical synthesis of this compound typically starts from its nucleoside precursor, Carbovir, and involves a two-step phosphorylation process.[6]

a. Monophosphorylation of Carbovir:

-

Dissolve Carbovir in a trialkyl phosphate (e.g., trimethyl phosphate) and cool the solution to 0°C.

-

Add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature.

-

Stir the reaction at 0°C for 2-4 hours.

-

Quench the reaction by slowly adding it to a cold aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate).

-

Purify the resulting Carbovir monophosphate by anion-exchange chromatography.[6]

b. Triphosphorylation of Carbovir Monophosphate (Ludwig-Eckstein Method):

-

Co-evaporate the dried Carbovir monophosphate with anhydrous pyridine (B92270) and then dissolve it in anhydrous pyridine.

-

In a separate flask, react a phosphorylating reagent such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one with tributylammonium (B8510715) pyrophosphate in an anhydrous solvent (e.g., DMF or pyridine) to generate the active phosphorylating species.

-

Add the Carbovir monophosphate solution to the activated pyrophosphate solution at room temperature under an inert atmosphere.

-

Stir the reaction for several hours to overnight.

-

Add an oxidizing agent (e.g., iodine in pyridine/water) to oxidize the P(III) intermediate to P(V).

-

Quench the reaction and purify the crude product by anion-exchange chromatography followed by desalting.[6]

Purification of this compound

Due to its highly polar and charged nature, this compound requires specific chromatographic techniques for effective purification.

a. Anion-Exchange Chromatography: This is the most effective method for separating nucleoside triphosphates from their mono- and diphosphate precursors and inorganic pyrophosphate.[6]

-

Stationary Phase: A strong anion-exchange resin (e.g., Source 15Q).[7]

-

Mobile Phase: A gradient of a salt buffer, typically triethylammonium bicarbonate or ammonium (B1175870) bicarbonate, is used for elution.[6][7] The triphosphate, being the most highly charged species, will elute last.

b. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is often used for desalting and further purification.

-

Stationary Phase: A C18 column is commonly employed.

-

Mobile Phase: A buffer system containing a volatile salt, such as triethylammonium acetate, is typically used.

Characterization

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

31P NMR: This is a crucial technique for characterizing phosphorus-containing compounds. For a triphosphate, three distinct signals corresponding to the α, β, and γ phosphorus atoms are expected. The chemical shifts (δ) and coupling constants (JP-P) provide structural information.[8]

-

1H NMR: Provides information on the protons of the carbocyclic ring and the purine (B94841) base.

b. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Used to confirm the molecular weight and elemental composition of this compound with high accuracy.

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay is used to determine the inhibitory activity of this compound against HIV-1 RT.[4]

General Procedure:

-

Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)•oligo(dT)), the four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]dGTP), and purified HIV-1 reverse transcriptase.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the reactions at 37°C to allow for DNA synthesis.

-

Stop the reactions and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).

-

Collect the precipitated DNA on filters and quantify the amount of incorporated radiolabel using scintillation counting.

-

The concentration of this compound that inhibits 50% of the reverse transcriptase activity (IC₅₀) can then be determined.

Stability

The stability of nucleoside triphosphates is a critical consideration for their storage and use in experimental settings. While specific stability studies for this compound are not widely published, general considerations for similar molecules suggest that stability is influenced by temperature and pH. For long-term storage, it is typically recommended to store solutions at -20°C or below in a buffered solution at a neutral to slightly basic pH to minimize hydrolysis of the triphosphate chain.

This technical guide provides a foundational understanding of this compound for researchers in the field of antiviral drug development. While comprehensive, it also highlights the need for more publicly available, detailed experimental data to facilitate further research and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. experts.umn.edu [experts.umn.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

The Stereoselectivity of Carbovir Triphosphate's Antiviral Effect: A Technical Guide

An in-depth technical guide to the stereoselective antiviral effect of Carbovir (B1146969) Triphosphate for researchers, scientists, and drug development professionals.

Carbovir, a carbocyclic nucleoside analog, is a potent inhibitor of the human immunodeficiency virus (HIV). Its antiviral activity is contingent on its intracellular conversion to the active triphosphate form, Carbovir triphosphate (CBV-TP). A critical aspect of Carbovir's pharmacology is the pronounced stereoselectivity of its antiviral effect. This guide provides a detailed examination of the biochemical basis for this stereoselectivity, supported by quantitative data, experimental methodologies, and visual representations of the key molecular pathways.

The Decisive Role of Stereoselective Phosphorylation

The antiviral efficacy of Carbovir is almost exclusively attributed to its (-)-enantiomer. This stereoselectivity is not determined at the level of the viral target, HIV-1 reverse transcriptase (RT), but rather during the intracellular anabolic activation of the prodrug.[1] The conversion of Carbovir to its active triphosphate form is a three-step phosphorylation process mediated by host cell kinases. The key stereoselective steps are the initial phosphorylation of Carbovir to its monophosphate and the subsequent phosphorylation of the monophosphate to the diphosphate (B83284).

The enzyme 5'-nucleotidase is responsible for the first phosphorylation step, and it preferentially acts on the (-)-enantiomer of Carbovir.[1] Subsequently, guanylate kinase (GMP kinase) catalyzes the phosphorylation of Carbovir monophosphate. This step is highly stereoselective, with the (-)-enantiomer of Carbovir monophosphate being a vastly more efficient substrate than the (+)-enantiomer.[1] In contrast, the phosphorylation of the diphosphate to the triphosphate, as well as the inhibitory activity of the triphosphate on HIV-1 RT, show little to no stereoselectivity.[1] Therefore, the differential phosphorylation by cellular enzymes is the primary determinant of the stereoselective antiviral activity of Carbovir.[1]

Quantitative Analysis of Stereoselectivity

The profound difference in the efficiency of phosphorylation between the two enantiomers of Carbovir monophosphate by GMP kinase is the most striking quantitative evidence for the basis of stereoselectivity.

| Enantiomer | Substrate Efficiency for GMP Kinase (Relative) | Reference |

| (-)-Carbovir Monophosphate | ~7,000x more efficient | [1] |

| (+)-Carbovir Monophosphate | Baseline | [1] |

While both enantiomers of this compound are inhibitors of HIV-1 reverse transcriptase, the vastly greater intracellular concentration of the (-)-enantiomer of the triphosphate ensures that it is the pharmacologically active agent.[1]

Mechanism of Action: Chain Termination

The active metabolite, (-)-Carbovir triphosphate, acts as a competitive inhibitor of HIV-1 reverse transcriptase.[2][3] It is a guanosine (B1672433) analogue and competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.[3] As this compound lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thus halting viral replication.[2][3]

Experimental Protocols

Determination of Guanylate Kinase Activity (Coupled Enzyme Assay)

A common method to determine the activity of guanylate kinase is a coupled-enzyme kinetic assay. This assay links the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored spectrophotometrically.

Principle:

-

Guanylate kinase phosphorylates Carbovir monophosphate using ATP, producing Carbovir diphosphate and ADP.

-

Pyruvate (B1213749) kinase then uses the generated ADP and phosphoenolpyruvate (B93156) (PEP) to produce pyruvate and ATP.

-

Lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process.

-

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the guanylate kinase activity.

Reagents:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

(-)-Carbovir monophosphate or (+)-Carbovir monophosphate (substrate)

-

Purified Guanylate Kinase

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, PK, and LDH.

-

Add the Carbovir monophosphate enantiomer to be tested to the reaction mixture.

-

Initiate the reaction by adding a known amount of guanylate kinase.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the DNA polymerase activity of HIV-1 RT.

Principle:

The assay quantifies the incorporation of a labeled deoxynucleoside triphosphate (e.g., [³H]-dTTP or a fluorescently labeled dNTP) into a new DNA strand synthesized by HIV-1 RT using a template-primer hybrid (e.g., poly(rA)-oligo(dT)). The amount of incorporated label is inversely proportional to the inhibitory activity of the compound.

Reagents:

-

Assay Buffer (e.g., Tris-HCl buffer with MgCl₂, KCl, and DTT)

-

HIV-1 Reverse Transcriptase (recombinant)

-

Template-Primer (e.g., poly(rA)-oligo(dT))

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being labeled

-

(-)-Carbovir triphosphate or (+)-Carbovir triphosphate (inhibitor)

-

Trichloroacetic acid (TCA) for precipitation

-

Scintillation fluid (if using radiolabel)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, template-primer, and dNTPs.

-

Add varying concentrations of the this compound enantiomer to the reaction mixture.

-

Initiate the reaction by adding HIV-1 RT.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Filter the precipitate and wash to remove unincorporated labeled dNTPs.

-

Quantify the amount of incorporated label using a scintillation counter or a fluorescence reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Visualizations

Caption: Metabolic activation pathway of Carbovir enantiomers.

Caption: Mechanism of action of (-)-Carbovir triphosphate.

Caption: Workflow for HIV-1 RT inhibition assay.

References

- 1. ClinPGx [clinpgx.org]

- 2. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Carbovir Triphosphate on HIV Reverse Transcriptase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbovir (B1146969) triphosphate (CBV-TP), the active metabolite of the antiretroviral drug abacavir (B1662851), is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1][2][3] Its mechanism of action is twofold: it acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), and as a DNA chain terminator upon incorporation into the nascent viral DNA.[4][5][6] This dual action effectively halts the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[7] This technical guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and experimental methodologies used to elucidate the inhibitory action of carbovir triphosphate on HIV-1 RT.

Intracellular Activation of Abacavir

Abacavir, a carbocyclic nucleoside analogue, is a prodrug that must be anabolically phosphorylated within the host cell to its active triphosphate form, this compound (CBV-TP).[6] This multi-step enzymatic conversion is a prerequisite for its antiretroviral activity.

Caption: Intracellular phosphorylation cascade of abacavir.

Dual Mechanism of HIV-1 Reverse Transcriptase Inhibition

This compound employs a dual mechanism to inhibit HIV-1 reverse transcriptase, ensuring robust suppression of viral replication.

Competitive Inhibition

As a structural analogue of dGTP, CBV-TP directly competes with the endogenous nucleotide for binding to the active site of HIV-1 RT.[6] This competition reduces the rate of viral DNA synthesis by limiting the availability of the natural substrate.

DNA Chain Termination

Upon successful competition and binding, HIV-1 RT incorporates carbovir monophosphate into the growing viral DNA strand.[4] However, the carbocyclic sugar moiety of carbovir lacks the 3'-hydroxyl group necessary for the formation of a 5'-3' phosphodiester bond with the subsequent deoxynucleotide.[6] This absence of a 3'-OH group results in the immediate termination of DNA chain elongation.[2][4][5]

Caption: Dual inhibitory action of this compound.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound has been extensively characterized through pre-steady-state kinetic analyses. These studies provide key quantitative parameters that describe the binding affinity and incorporation rate of the inhibitor by HIV-1 RT.

| Parameter | Wild-Type HIV-1 RT | M184V Mutant HIV-1 RT | Description | Reference |

| Ki (μM) | Similar to AZT-TP, ddGTP, and ddTTP | Not specified | Inhibition constant, reflecting the binding affinity of the inhibitor. | [4][8] |

| Kd (μM) | Not specified | Not specified | Dissociation constant, indicating the inhibitor's affinity for the enzyme. | [6] |

| kpol (s-1) | Lower than dGTP | Decreased efficiency compared to WT | Rate of incorporation of the nucleotide analog. | [1][3] |

| Incorporation Efficiency (kpol/Kd) | Lower than dGTP | Decreased | Overall efficiency of the inhibitor as a substrate for the enzyme. | [1][3] |

Mechanism of Resistance

The primary mechanism of clinical resistance to abacavir involves a single amino acid substitution in the HIV-1 RT enzyme, from methionine to valine at position 184 (M184V).[1][2][3] This mutation reduces the efficiency of carbovir monophosphate incorporation, thereby conferring resistance to the drug.[1][3] The M184V mutation creates steric hindrance within the enzyme's active site, which impedes the binding and incorporation of CBV-TP.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)

This assay quantifies the inhibitory effect of a compound on the activity of recombinant HIV-1 RT.

Principle: The assay measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a new DNA strand synthesized by HIV-1 RT using a poly(A)·oligo(dT) template/primer. The newly synthesized DNA is captured on a streptavidin-coated plate via a biotin-streptavidin interaction, and the amount of incorporated DIG-dUTP is detected using an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

Methodology:

-

Plate Preparation: A 96-well streptavidin-coated microplate is used. The biotinylated poly(A)·oligo(dT) template/primer is immobilized in the wells.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing reaction buffer, dNTPs (including DIG-dUTP), and the test compound (this compound) at various concentrations.

-

Enzyme Addition and Incubation: Recombinant HIV-1 RT is added to the wells to initiate the reverse transcription reaction. The plate is incubated at 37°C.

-

Detection:

-

The wells are washed to remove unincorporated nucleotides.

-

An HRP-conjugated anti-DIG antibody is added and incubated.

-

After another wash step, a substrate for HRP (e.g., ABTS) is added, leading to a colorimetric reaction.

-

-

Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined from the dose-response curve.[9][10][11][12]

Caption: Workflow for an ELISA-based RT inhibition assay.

Chain Termination Assay

This assay directly demonstrates the ability of a nucleotide analogue to terminate DNA synthesis.

Principle: A specific RNA or DNA template and a complementary primer are used. The extension of the primer by HIV-1 RT in the presence of dNTPs and the chain-terminating nucleotide analogue (this compound) is analyzed by gel electrophoresis.

Methodology:

-

Reaction Setup: Four separate reaction mixtures are prepared, each containing the template-primer hybrid, HIV-1 RT, and all four dNTPs. One of the four dideoxynucleotides (ddNTPs) is added to each reaction to serve as a control for sequencing. A fifth reaction is set up with all four dNTPs and this compound.

-

Primer Labeling: The primer is typically radiolabeled (e.g., with 32P) at its 5' end to allow for visualization of the extension products.

-

Enzyme Reaction: The reactions are initiated by the addition of HIV-1 RT and incubated.

-

Gel Electrophoresis: The reactions are stopped, and the DNA products are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

Autoradiography: The gel is exposed to X-ray film. The positions of the terminated DNA fragments indicate the specific nucleotide at which termination occurred. For this compound, termination is expected at positions corresponding to guanine (B1146940) in the template strand.[5]

Conclusion

This compound exhibits a potent and specific inhibitory effect on HIV-1 reverse transcriptase through a dual mechanism of competitive inhibition and DNA chain termination. Its efficacy is well-characterized by kinetic studies, and its primary resistance pathway is understood at the molecular level. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other nucleoside reverse transcriptase inhibitors in the ongoing effort to develop more effective antiretroviral therapies.

References

- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA chain termination activity and inhibition of human immunodeficiency virus reverse transcriptase by carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. xpressbio.com [xpressbio.com]

The Cellular Odyssey of Carbovir: An In-depth Guide to its Uptake and Metabolic Activation

For Researchers, Scientists, and Drug Development Professionals

Carbovir (B1146969), a carbocyclic guanosine (B1672433) analogue, is a potent reverse transcriptase inhibitor that has been a subject of significant interest in the development of antiretroviral therapies. Its efficacy is critically dependent on its intracellular conversion to the active triphosphate metabolite, Carbovir triphosphate (CBV-TP). This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathway of Carbovir, detailing the enzymatic processes, stereoselectivity, and quantitative aspects of its activation. Furthermore, it outlines the experimental protocols for the quantification of Carbovir and its phosphorylated metabolites within the cell.

Cellular Uptake of Carbovir

The entry of Carbovir into target cells, such as human T-lymphoblastoid CEM cells, is a crucial first step in its antiviral activity. The influx of Carbovir is a carrier-mediated process, primarily utilizing nucleobase and nucleoside transporters. The transport kinetics exhibit stereoselectivity, with different affinities and maximal transport velocities for the (-) and (+) enantiomers of Carbovir.

Table 1: Kinetic Parameters of Carbovir Enantiomer Influx in Human Erythrocytes

| Enantiomer | Transporter | K_m_ (mM) | V_max_ (pmol/s/5 µL cells) |

| (-)-Carbovir (B125634) | Nucleobase Carrier | 0.12 | 17 |

| Nucleoside Transporter | ~2 | 4-fold higher than (+)-CBV | |

| (+)-Carbovir | Nucleobase Carrier | 1.9 | 140 |

| Nucleoside Transporter | ~2 | N/A |

Data compiled from studies on human erythrocytes, which provide a model for carrier-mediated transport.[1]

The influx of the antivirally active (-)-enantiomer via the nucleobase carrier is characterized by a lower K_m_ value, indicating a higher affinity for the transporter compared to the (+)-enantiomer.[1]

The Metabolic Activation Cascade: A Three-Step Phosphorylation

Once inside the cell, Carbovir must undergo a series of three sequential phosphorylation steps to be converted into its pharmacologically active form, this compound. This metabolic activation is catalyzed by host cellular kinases and is a highly stereoselective process, strongly favoring the (-) enantiomer of Carbovir.

The metabolic pathway can be visualized as follows:

Step 1: Formation of Carbovir Monophosphate (CBV-MP)

The initial and rate-limiting step in the metabolic cascade is the phosphorylation of Carbovir to Carbovir monophosphate (CBV-MP). This reaction is catalyzed by a cytosolic 5'-nucleotidase. A critical aspect of this step is its profound stereoselectivity. The 5'-nucleotidase exclusively phosphorylates the (-)-enantiomer of Carbovir, while the (+)-enantiomer is not a substrate for this enzyme. This enzymatic selectivity is the primary reason why only (-)-Carbovir exhibits significant antiviral activity.

Step 2: Formation of Carbovir Diphosphate (CBV-DP)

Carbovir monophosphate is subsequently phosphorylated to Carbovir diphosphate (CBV-DP) by guanylate kinase. This step also demonstrates a high degree of stereoselectivity. (-)-Carbovir monophosphate is a significantly more efficient substrate for GMP kinase than the (+)-enantiomer.

Step 3: Formation of this compound (CBV-TP)

The final phosphorylation step, the conversion of CBV-DP to the active this compound (CBV-TP), is catalyzed by nucleoside diphosphate kinase. While this step also shows a preference for the (-)-enantiomer, the stereoselectivity is less pronounced compared to the initial two phosphorylation events.

Table 2: Stereoselectivity of Enzymes in Carbovir Phosphorylation

| Enzymatic Step | Enzyme | Substrate | Relative Efficiency |

| Carbovir -> CBV-MP | 5'-Nucleotidase | (-)-Carbovir | Active |

| (+)-Carbovir | Inactive | ||

| CBV-MP -> CBV-DP | Guanylate Kinase | (-)-Carbovir-MP | High |

| (+)-Carbovir-MP | Very Low | ||

| CBV-DP -> CBV-TP | Nucleoside Diphosphate Kinase | (-)-Carbovir-DP | Preferred |

| (+)-Carbovir-DP | Lower |

Intracellular Concentrations and Half-life of this compound

The sustained intracellular concentration of the active CBV-TP is a key determinant of the antiviral efficacy of Carbovir. Studies in human peripheral blood mononuclear cells (PBMCs) have provided insights into the persistence of CBV-TP.

Table 3: Intracellular Half-life of this compound

| Cell Type | Metabolite | Half-life (t_1/2_) |

| CEM cells | This compound (CBV-TP) | 2.5 hours |

This value provides an estimate of the duration of the antiviral effect after the removal of the extracellular drug.[2]

Experimental Protocols: Quantification of Intracellular this compound

The accurate measurement of intracellular CBV-TP is essential for pharmacokinetic and pharmacodynamic studies. The gold standard for this quantification is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

This method involves the extraction of intracellular metabolites, chromatographic separation of CBV-TP from other cellular components, and its sensitive and specific detection by mass spectrometry.

Materials

-

CEM cells

-

(-)-Carbovir

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) (ice-cold)

-

Trichloroacetic acid (TCA) or perchloric acid (PCA)

-

Internal standard (e.g., a stable isotope-labeled CBV-TP)

-

HPLC system with a reverse-phase or anion-exchange column

-

Tandem mass spectrometer

Experimental Workflow

The general workflow for the quantification of intracellular CBV-TP is depicted below:

Detailed Procedure

-

Cell Culture and Treatment: Culture CEM cells to the desired density. Treat the cells with a known concentration of (-)-Carbovir for a specified period.

-

Cell Harvesting and Counting: Harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS to remove extracellular drug. Determine the cell number for normalization of the results.

-

Metabolite Extraction: Resuspend the cell pellet in a precise volume of ice-cold extraction solution (e.g., 60-80% methanol or acid). This step quenches enzymatic activity and lyses the cells, releasing the intracellular metabolites. An internal standard should be added at this stage to correct for extraction efficiency and matrix effects.

-

Sample Processing: Incubate the cell lysate on ice to allow for complete protein precipitation. Centrifuge the lysate at high speed to pellet the cell debris. Collect the supernatant containing the metabolites. The supernatant may be dried and reconstituted in a suitable solvent for analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the processed sample onto an appropriate HPLC column (e.g., C18 reverse-phase or an anion-exchange column) to separate CBV-TP from other nucleotides and cellular components. A gradient elution with a suitable mobile phase is typically used.

-

Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in negative ion mode and uses multiple reaction monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for both CBV-TP and the internal standard are monitored for high selectivity and sensitivity.

-

-

Data Analysis and Quantification: A standard curve is generated using known concentrations of CBV-TP. The concentration of CBV-TP in the cell extracts is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The final intracellular concentration is then calculated and normalized to the cell number (e.g., pmol/10^6 cells).

Conclusion

The cellular uptake and subsequent three-step phosphorylation of Carbovir are critical determinants of its antiviral activity. The profound stereoselectivity of the initial phosphorylation steps, favoring the (-)-enantiomer, is the molecular basis for its specific therapeutic action. Understanding the quantitative aspects of Carbovir metabolism, including transport kinetics and intracellular triphosphate concentrations, is paramount for optimizing its clinical use and for the development of next-generation nucleoside reverse transcriptase inhibitors. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately quantify the intracellular levels of the active metabolite, this compound, thereby facilitating further investigations into its pharmacology and mechanism of action.

References

- 1. Membrane permeation characteristics of abacavir in human erythrocytes and human T-lymphoblastoid CD4+ CEM cells: comparison with (-)-carbovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular pharmacokinetics of tenofovir diphosphate, this compound, and lamivudine triphosphate in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Carbovir Triphosphate Binding to HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the structural and kinetic aspects of Carbovir (B1146969) triphosphate (CBV-TP) binding to Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). CBV-TP, the active metabolite of the prodrug Abacavir, is a potent nucleoside reverse transcriptase inhibitor (NRTI) that plays a crucial role in antiretroviral therapy. This document details the mechanism of action, the kinetic parameters governing the interaction with wild-type and mutant RT, and the structural basis for drug resistance. Experimental protocols for key assays are provided to facilitate further research and drug development in this area.

Introduction

HIV-1 Reverse Transcriptase is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1] This essential function makes it a prime target for antiretroviral drugs. Carbovir triphosphate (CBV-TP) is a guanosine (B1672433) analogue that acts as a competitive inhibitor of HIV-1 RT.[2][3] Upon incorporation into the nascent DNA chain, its lack of a 3'-hydroxyl group leads to chain termination, thereby halting viral DNA synthesis.[3] Understanding the precise molecular interactions between CBV-TP and HIV-1 RT is paramount for the development of more effective and durable antiretroviral therapies.

Mechanism of Action

The inhibitory action of CBV-TP is a multi-step process that begins with the intracellular activation of its prodrug, Abacavir.

Metabolic Activation of Abacavir

Abacavir is administered as a prodrug and must be phosphorylated intracellularly to its active triphosphate form. This process involves a series of enzymatic reactions.

Caption: Intracellular activation of Abacavir to this compound.

Competitive Inhibition and Chain Termination

CBV-TP, as a structural analogue of deoxyguanosine triphosphate (dGTP), competes for the active site of HIV-1 RT. Once bound, the enzyme incorporates Carbovir monophosphate (CBV-MP) into the growing DNA strand. However, the carbocyclic sugar mimic in CBV-TP lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation.

Caption: Mechanism of competitive inhibition and chain termination by CBV-TP.

Quantitative Analysis of CBV-TP Binding

The interaction between CBV-TP and HIV-1 RT has been characterized using pre-steady-state kinetics, which allows for the determination of key kinetic parameters.[2] While precise values from a single comprehensive study are not publicly available, the literature consistently indicates that CBV-TP is a relatively inefficient substrate for wild-type (WT) HIV-1 RT compared to the natural substrate, dGTP.[2]

The emergence of drug resistance, most notably through the M184V mutation in the RT enzyme, further diminishes the efficacy of CBV-TP.[2] This mutation leads to a significant decrease in the incorporation efficiency of the inhibitor.[2]

Table 1: Summary of Kinetic Parameters for CBV-TP Interaction with HIV-1 RT

| Parameter | Wild-Type (WT) RT | M184V Mutant RT | Reference |

| Binding Affinity (Kd) | Lower affinity than dGTP | Further reduced affinity compared to WT | [2] |

| Rate of Incorporation (kpol) | Significantly lower than for dGTP | Substantially decreased compared to WT | [2] |

| Incorporation Efficiency (kpol/Kd) | Relatively low | Markedly reduced | [2] |

| Inhibition Constant (Ki) | Potent inhibitor | Increased Ki (reduced potency) | [4] |

Note: The table provides a qualitative summary based on available literature. Specific quantitative values may vary between studies.

Structural Basis of Binding and Resistance

While a high-resolution crystal structure of CBV-TP in complex with HIV-1 RT is not currently available in the Protein Data Bank (PDB), structural insights can be gleaned from models of the RT active site with bound substrates and from molecular modeling studies. The active site is located in the p66 subunit of the heterodimeric enzyme.

The M184V mutation is a key determinant of resistance to Abacavir. The substitution of the larger methionine residue with the smaller, β-branched valine at position 184 is thought to sterically hinder the accommodation of CBV-TP in the active site, thereby reducing its incorporation efficiency.

Caption: Proposed effect of the M184V mutation on CBV-TP binding.

Experimental Protocols

Pre-Steady-State Kinetic Analysis of CBV-TP Incorporation

This method is used to determine the kinetic parameters of a single nucleotide incorporation event.

Objective: To measure the dissociation constant (Kd) and the maximum rate of incorporation (kpol) for CBV-TP.

Materials:

-

Purified recombinant HIV-1 RT (WT and/or mutant)

-

5'-32P-labeled DNA primer annealed to a DNA or RNA template

-

This compound (CBV-TP) and deoxyguanosine triphosphate (dGTP) solutions of varying concentrations

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl2, 5 mM DTT)

-

Quench solution (e.g., 0.5 M EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager system

Workflow:

Caption: Experimental workflow for pre-steady-state kinetic analysis.

Procedure:

-

A pre-incubated complex of HIV-1 RT and the 32P-labeled primer/template duplex is rapidly mixed with a solution containing varying concentrations of CBV-TP or dGTP in a rapid quench-flow instrument.

-

The reaction is allowed to proceed for a series of short time intervals (e.g., 10 ms (B15284909) to 500 ms).

-

The reaction is stopped by quenching with EDTA.

-

The reaction products are separated by size using denaturing PAGE.

-

The amount of extended primer is quantified using a phosphorimager.

-

The concentration of product formed is plotted against time, and the data are fitted to a single-exponential equation to determine the observed rate of incorporation (kobs) for each substrate concentration.

-

The kobs values are then plotted against the substrate concentration, and the resulting hyperbola is fitted to the following equation to determine Kd and kpol: kobs = (kpol * [dNTP]) / (Kd + [dNTP])

Determination of IC50 using a Colorimetric RT Assay

This method provides a high-throughput means to assess the inhibitory potential of compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of CBV-TP.

Materials:

-

Recombinant HIV-1 RT

-

This compound (CBV-TP)

-

Colorimetric RT assay kit (containing reaction buffer, template/primer, dNTP mix with labeled dUTP, streptavidin-coated plates, wash buffer, detection antibody-enzyme conjugate, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of CBV-TP.

-

In a microplate, set up reactions containing the reaction mix, HIV-1 RT, and the different concentrations of CBV-TP. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at 37°C to allow the reverse transcription reaction to proceed.

-

Transfer the reaction mixtures to a streptavidin-coated plate to capture the newly synthesized, labeled DNA.

-

Wash the plate to remove unbound reagents.

-

Add the antibody-enzyme conjugate (e.g., anti-digoxigenin-HRP) and incubate.

-

Wash the plate to remove the unbound conjugate.

-

Add the colorimetric substrate and allow the color to develop.

-

Add a stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each CBV-TP concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The structural and kinetic analysis of this compound's interaction with HIV-1 Reverse Transcriptase provides a clear understanding of its mechanism of action and the basis of drug resistance. While CBV-TP is a potent chain-terminating inhibitor, its effectiveness is limited by a relatively low incorporation efficiency, which is further compromised by the M184V mutation. The detailed experimental protocols provided herein offer a framework for the continued investigation of NRTIs and the development of novel inhibitors that can overcome existing resistance mechanisms. Future work to obtain a high-resolution crystal structure of the CBV-TP:RT complex would provide invaluable insights for structure-based drug design.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Stability and Half-Life of Carbovir Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and intracellular half-life of Carbovir (B1146969) triphosphate (CBV-TP), the active antiviral anabolite of the prodrug Abacavir (B1662851). Understanding the persistence of CBV-TP within target cells is critical for optimizing dosing regimens, predicting therapeutic efficacy, and elucidating mechanisms of drug action and resistance. This document details the metabolic activation pathway of Carbovir, presents quantitative data on the intracellular half-life of CBV-TP, and outlines the experimental protocols employed for its determination.

In Vivo Stability and Half-Life of Carbovir Triphosphate

This compound is the pharmacologically active metabolite of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[1][2] As a prodrug, Abacavir must undergo intracellular phosphorylation to yield CBV-TP, which then acts as a competitive inhibitor of viral reverse transcriptase and a chain terminator during viral DNA synthesis.[3][4][5] The intracellular stability and half-life of CBV-TP are key determinants of its sustained antiviral activity.

The intracellular half-life of this compound has been determined in human peripheral blood mononuclear cells (PBMCs), which are primary targets of HIV. In a study involving HIV-infected subjects, the median intracellular half-life of CBV-TP was found to be 18 hours, with a range of 12 to 19 hours.

Quantitative Data Summary

| Parameter | Cell Type | Value | Reference |

| Intracellular Half-life | Peripheral Blood Mononuclear Cells (PBMCs) | 18 hours (median); 12-19 hours (range) | [6] |

| Intracellular Half-life | CEM cells (T-lymphoblastoid cell line) | 2.5 hours | [7][8] |

Metabolic Activation Pathway of Carbovir

The conversion of Abacavir to its active triphosphate form is a multi-step enzymatic process that occurs within the cytoplasm of host cells.[3][9][10] This pathway involves three key phosphorylation steps mediated by cellular kinases.

-

Abacavir to Abacavir Monophosphate: The initial phosphorylation is catalyzed by adenosine (B11128) phosphotransferase, which adds a phosphate (B84403) group to Abacavir, forming Abacavir monophosphate.[3][9]

-

Abacavir Monophosphate to Carbovir Monophosphate: Subsequently, a cytosolic deaminase converts Abacavir monophosphate to Carbovir monophosphate (CBV-MP).[3][9]

-

Carbovir Monophosphate to Carbovir Diphosphate (B83284) and Triphosphate: CBV-MP is then further phosphorylated by cellular kinases to Carbovir diphosphate (CBV-DP) and finally to the active this compound (CBV-TP).[9]

Metabolic activation of Abacavir to this compound.

Experimental Protocols

The determination of the intracellular half-life of this compound involves a series of meticulous experimental procedures, from the isolation of target cells to the sensitive quantification of the analyte.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

A standard method for isolating PBMCs from whole blood is density gradient centrifugation.[11][12][13][14][15]

-

Blood Collection: Whole blood is collected from subjects in tubes containing an anticoagulant (e.g., heparin).

-

Dilution: The blood is diluted with an equal volume of a balanced salt solution, such as phosphate-buffered saline (PBS).[11][15]

-

Layering: The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube.[11][12]

-

Centrifugation: The tubes are centrifuged, which separates the blood components into distinct layers. The PBMC layer, appearing as a white, cloudy interface, is located between the plasma and the density gradient medium.[11][13]

-

Harvesting and Washing: The PBMC layer is carefully aspirated and washed with PBS to remove platelets and other contaminants.[13][14]

-

Cell Counting and Viability: The isolated PBMCs are counted, and their viability is assessed, typically using a trypan blue exclusion assay.[13][14]

Intracellular Extraction of this compound

-

Cell Lysis: A known number of PBMCs are lysed to release the intracellular contents. A common method involves resuspending the cell pellet in a cold extraction solution, such as 70% methanol.[16][17]

-

Protein Precipitation: To remove proteins that can interfere with subsequent analysis, a protein precipitation step is often included. This can be achieved by adding a cold organic solvent like acetonitrile.[17]

-

Centrifugation and Supernatant Collection: The mixture is centrifuged at high speed to pellet the precipitated proteins and cell debris. The supernatant, containing the intracellular nucleotides, is carefully collected for analysis.[17]

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular nucleotide triphosphates.[16][18][19][20]

-

Chromatographic Separation: The cell extract is injected into a high-performance liquid chromatography (HPLC) system. A specialized column, such as a porous graphitic carbon column, is often used to separate CBV-TP from other endogenous nucleotides.[16] The separation is achieved by using a mobile phase gradient, typically consisting of an aqueous buffer and an organic solvent like acetonitrile.[16][19]

-

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The mass spectrometer is set to selectively detect and fragment the CBV-TP molecules (multiple reaction monitoring mode), allowing for highly specific and sensitive quantification.[16][19]

-

Data Analysis and Half-Life Calculation: The concentration of CBV-TP in PBMCs is measured at various time points after the administration of Abacavir. The intracellular half-life is then calculated by fitting the concentration-time data to a pharmacokinetic model, typically a one-compartment model with first-order elimination. The half-life (t½) is determined using the formula: t½ = 0.693 / k, where k is the elimination rate constant.[21][22][23][24]

Workflow for determining the intracellular half-life of CBV-TP.

Conclusion

The in vivo stability of this compound, characterized by its intracellular half-life, is a crucial pharmacokinetic parameter that influences the efficacy of Abacavir-containing antiretroviral regimens. The median half-life of 18 hours in PBMCs supports once-daily dosing of Abacavir. The metabolic activation of Abacavir to CBV-TP is an efficient intracellular process mediated by host cell kinases. The experimental protocols outlined in this guide, centered around PBMC isolation and LC-MS/MS quantification, provide a robust framework for the continued investigation of the intracellular pharmacology of nucleoside reverse transcriptase inhibitors. A thorough understanding of these principles is essential for the development of new antiretroviral agents and the optimization of existing therapeutic strategies.

References

- 1. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Abacavir Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]

- 5. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of abacavir and its anabolite this compound without and with darunavir/ritonavir or raltegravir in HIV-infected subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ClinPGx [clinpgx.org]

- 11. reprocell.com [reprocell.com]

- 12. sanguinebio.com [sanguinebio.com]

- 13. abinscience.com [abinscience.com]

- 14. anilocus.com [anilocus.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Determination of intracellular fludarabine triphosphate in human peripheral blood mononuclear cells by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. A sensitive LC-MS/MS method for quantifying clofarabine triphosphate concentrations in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. derangedphysiology.com [derangedphysiology.com]

- 22. mirion.com [mirion.com]

- 23. physicsforums.com [physicsforums.com]

- 24. studybay.com [studybay.com]

An In-depth Technical Guide to the Pharmacokinetics of Carbovir Triphosphate in Different Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular pharmacokinetics of Carbovir (B1146969) triphosphate (CBV-TP), the active antiviral metabolite of the prodrug Abacavir (B1662851). Understanding the formation, accumulation, and decay of CBV-TP in different cell types is crucial for optimizing antiretroviral therapies and developing novel nucleoside reverse transcriptase inhibitors (NRTIs). This document summarizes key quantitative data, details experimental protocols, and visualizes relevant cellular pathways to facilitate further research and drug development in this area.

Introduction

Carbovir, a carbocyclic analog of 2',3'-didehydro-2',3'-dideoxyguanosine, requires intracellular phosphorylation to its 5'-triphosphate form, Carbovir triphosphate (CBV-TP), to exert its anti-HIV activity.[1] This process is primarily carried out by host cellular enzymes. CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase and leads to chain termination upon incorporation into viral DNA.[1] The antiviral efficacy of Carbovir is therefore directly dependent on the intracellular concentrations of CBV-TP. This guide explores the pharmacokinetic properties of CBV-TP in various relevant cell lines, including T-lymphoblastoid cell lines and macrophages, which are primary targets of HIV infection.

Quantitative Pharmacokinetic Data of this compound

The intracellular pharmacokinetics of this compound can vary significantly between different cell types, influencing the drug's efficacy. While extensive data from primary human cells (PBMCs) is available, specific pharmacokinetic parameters in cultured cell lines are less commonly reported. The following table summarizes the available quantitative data for CBV-TP in different cell lines.

| Cell Line | Drug Administered | Concentration | Time Point(s) | Intracellular CBV-TP Concentration (fmol/106 cells) | Half-life (t1/2) | Other PK Parameters | Reference(s) |

| CEM | (-)-Carbovir | 10 µM | 2, 4, 8, 24 hours | 200 - 1000 (peak at 4-8h) | 2.5 hours | - | [2] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Abacavir (in vivo) | 600 mg QD | Steady State | Cmax: ~350, Cτ: ~150 | 12 - 20 hours | AUC0-24: ~5000 h*fmol/106 cells | [3][4] |

Experimental Protocols

Accurate determination of intracellular CBV-TP concentrations requires meticulous experimental procedures. Below are detailed methodologies for key experiments.

Cell Culture and Drug Incubation

-

Cell Lines:

-

CEM, MT-4, H9: These are human T-lymphoblastoid cell lines susceptible to HIV infection. They are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.[5]

-

Monocyte-Derived Macrophages (MDMs): Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages by culturing for 5-7 days in DMEM supplemented with 10% human serum and M-CSF.[6]

-

-

Drug Incubation:

-

Seed cells at a density of 0.5 - 1 x 106 cells/mL.

-

Add Carbovir or Abacavir to the culture medium at the desired concentrations.

-

Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to determine the time course of CBV-TP formation and elimination.

-

Intracellular Nucleotide Extraction

This protocol is crucial for isolating the phosphorylated metabolites of Carbovir from the cellular matrix.

-

Cell Harvesting and Counting:

-

At each time point, harvest approximately 10 x 106 cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Accurately count the number of cells in an aliquot of the cell suspension for normalization of the results.

-

-

Cell Lysis and Extraction:

-

Resuspend the cell pellet in 500 µL of ice-cold 70% methanol.[7]

-

Vortex vigorously for 30 seconds to lyse the cells.

-

Incubate on ice for 30 minutes to precipitate proteins.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant containing the intracellular nucleotides to a new tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]

-

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular nucleotides.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: A porous graphitic carbon or a C18 reversed-phase column with an ion-pairing agent.[2]

-

Mobile Phase: A gradient elution is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylamine) and an organic solvent (e.g., acetonitrile).[8]

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for CBV-TP and an internal standard are monitored.

-

Example Transition for CBV-TP: m/z 488 -> m/z 151 (This is an illustrative example, and optimal transitions should be determined empirically).

-

-

-

Quantification:

-

A standard curve is generated using known concentrations of a this compound analytical standard.

-

An internal standard (e.g., a stable isotope-labeled version of CBV-TP) is added to all samples and standards to correct for variations in extraction efficiency and matrix effects.

-

The concentration of CBV-TP in the cell extracts is determined by interpolating the peak area ratio of the analyte to the internal standard on the standard curve.

-

The final intracellular concentration is expressed as femtomoles (fmol) per 106 cells.[3]

-

Signaling Pathways and Logical Relationships

The intracellular metabolism of Carbovir is a multi-step enzymatic process. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Conclusion

The intracellular pharmacokinetics of this compound are a critical determinant of its antiviral activity. This guide has provided a summary of the available quantitative data, detailed experimental protocols for the accurate measurement of intracellular CBV-TP, and visual representations of the relevant metabolic pathways and experimental workflows. While data in specific cell lines remains somewhat limited, the methodologies outlined here provide a robust framework for researchers to conduct further investigations. A deeper understanding of the cell-type-specific differences in Carbovir metabolism will be invaluable for the development of more effective and safer antiretroviral therapies.

References

- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetics of abacavir and its anabolite this compound without and with darunavir/ritonavir or raltegravir in HIV-infected subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steady-State Pharmacokinetics of Abacavir in Plasma and Intracellular this compound following Administration of Abacavir at 600 Milligrams Once Daily and 300 Milligrams Twice Daily in Human Immunodeficiency Virus-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCRF-CEM Cells [cytion.com]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular pharmacokinetics of tenofovir diphosphate, this compound, and lamivudine triphosphate in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Enantiomers: A Technical Deep Dive into the Differential Activity of (+)- and (-)-Carbovir Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Carbovir (B1146969), a carbocyclic nucleoside analogue of 2',3'-didehydro-2',3'-dideoxyguanosine, stands as a notable example of stereochemistry's profound impact on antiviral activity. While racemic Carbovir shows promise, its therapeutic efficacy is overwhelmingly attributed to its (-)-enantiomer. This technical guide elucidates the molecular basis for this disparity, focusing on the journey from the prodrug to the active triphosphate form and its subsequent interaction with the primary target, HIV-1 reverse transcriptase (RT). Through a comprehensive review of experimental data and methodologies, we will dissect the critical role of cellular enzymes in dictating the stereoselective antiviral action of Carbovir.

The Crux of the Matter: Stereoselective Phosphorylation

The journey of Carbovir from a prodrug to an active antiviral agent is a multi-step intracellular process of phosphorylation. It is within this metabolic pathway that the fates of the (+) and (-) enantiomers dramatically diverge. The consensus from multiple studies is that the differential antiviral activity is not due to the target enzyme's preference, but rather the cell's own enzymatic machinery.[1]

The key to understanding the superior activity of (-)-Carbovir lies in its efficient conversion to (-)-Carbovir triphosphate ((-)-CBV-TP), the active metabolite. In stark contrast, the intracellular phosphorylation of (+)-Carbovir is significantly hindered, leading to negligible formation of its active triphosphate form.[2]

The Rate-Limiting Step: Monophosphorylation